Phenylalanine, 4-(phosphonomethyl)-, hydrochloride (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanine, 4-(phosphonomethyl)-, hydrochloride (9CI) is a synthetic derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a phosphonomethyl group attached to the phenyl ring of phenylalanine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenylalanine, 4-(phosphonomethyl)-, hydrochloride typically involves the introduction of a phosphonomethyl group to the phenylalanine molecule. One common method includes the reaction of phenylalanine with phosphonomethylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Phenylalanine, 4-(phosphonomethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonomethyl group to a phosphine oxide.
Substitution: The phosphonomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Phenylalanine, 4-(phosphonomethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of Phenylalanine, 4-(phosphonomethyl)-, hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Phenylalanine: The parent compound, an essential amino acid.
Tyrosine: Another amino acid with a similar structure but with a hydroxyl group on the phenyl ring.
4-(Phosphonomethyl)-D-phenylalanine: An enantiomer of the compound with a different configuration.
Uniqueness: Phenylalanine, 4-(phosphonomethyl)-, hydrochloride is unique due to the presence of the phosphonomethyl group, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to certain enzymes and alter its reactivity compared to its parent compound and other similar amino acids .
Eigenschaften
Molekularformel |
C10H15ClNO5P |
---|---|
Molekulargewicht |
295.65 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H14NO5P.ClH/c11-9(10(12)13)5-7-1-3-8(4-2-7)6-17(14,15)16;/h1-4,9H,5-6,11H2,(H,12,13)(H2,14,15,16);1H/t9-;/m0./s1 |
InChI-Schlüssel |
RCMIDZVUQQDLML-FVGYRXGTSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CP(=O)(O)O.Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CP(=O)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.